2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide
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Overview
Description
2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a methoxypropan-2-yl group, and a phenylimidazo[1,2-a]pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 2-phenylimidazo[1,2-a]pyridine and appropriate reagents to introduce the cyano and methoxypropan-2-yl groups. Common synthetic routes may involve:
Nitrile Formation: Introduction of the cyano group through nucleophilic substitution reactions.
Imidazo[1,2-a]pyridine Formation: Cyclization reactions to form the imidazo[1,2-a]pyridine ring.
Methoxypropan-2-yl Group Introduction: Alkylation reactions to introduce the methoxypropan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide: shares structural similarities with other imidazo[1,2-a]pyridine derivatives.
2-phenylimidazo[1,2-a]pyridine: A core structure in many biologically active compounds.
N-(1-methoxypropan-2-yl) derivatives: Compounds with similar alkylation patterns.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-15(14-27-2)23-21(26)17(13-22)12-18-20(16-8-4-3-5-9-16)24-19-10-6-7-11-25(18)19/h3-12,15H,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBCMKMMZHZGEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=CC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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